4-((1-Methylpiperidin-4-yl)oxy)aniline
Overview
Description
“4-((1-Methylpiperidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors .
Molecular Structure Analysis
The SMILES string for “this compound” isCN1CCC(CC1)OC2=CC=C(C=C2)N
. This indicates that the compound contains a methylpiperidin-4-yl group attached to an aniline group via an oxygen atom .
Scientific Research Applications
Synthesis and Biological Activities
Chemokine Receptor Inhibition : Compound 1, containing a structure similar to 4-((1-Methylpiperidin-4-yl)oxy)aniline, was discovered to be a potent antagonist of the human CCR10 Ca2+ flux. Further optimization led to a derivative, eut-22, which is highly selective and efficacious in a murine model of contact hypersensitivity, suggesting potential applications in dermatological inflammatory conditions (Abeywardane et al., 2016).
Electroluminescence and Photophysics : N,N-Diaryl anilines, including derivatives related to this compound, have been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit a range of emissions from blue to red, suggesting applications in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Antibacterial Agents : 4-Methylpiperidine derivatives, structurally similar to this compound, have been synthesized and evaluated for antibacterial activity, showing valuable results. This suggests potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Material Science and Chemistry
Electrochromic Materials : Donor–acceptor systems involving aniline derivatives have been synthesized and electropolymerized to create stable conducting polymers. These polymers exhibit high optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Synthesis of Azobenzenes : The oxidation of anilines to nitrosoarenes and the synthesis of azobenzenes have been studied, with various anilines including derivatives related to this compound. This process is significant for the large-scale preparation of azo compounds, which have widespread applications in dyes and pigments (Priewisch & Rück-Braun, 2005).
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRCZPEYZHQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587934 | |
Record name | 4-[(1-Methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358789-72-7 | |
Record name | 4-[(1-Methylpiperidin-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1-methylpiperidin-4-yl)oxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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